

# Preclinical Investigations of Evogliptin Tartrate in Animal Models of Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Evogliptin tartrate** is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] As a member of the gliptin class, its primary mechanism involves enhancing the endogenous incretin system to improve glycemic control.[3] This technical guide provides a comprehensive overview of the core preclinical investigations of **Evogliptin tartrate** in various animal models of diabetes. It details the experimental protocols, presents key quantitative data from pharmacokinetic and efficacy studies, and illustrates the underlying mechanisms and workflows through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel anti-diabetic therapeutics.

# Mechanism of Action: DPP-4 Inhibition and the Incretin System

Evogliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2][4] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This enhancement of the incretin system leads to several downstream effects that collectively lower blood glucose levels:







- Stimulation of Insulin Secretion: Increased GLP-1 levels potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][3]
- Suppression of Glucagon Secretion: GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3]

Preclinical studies have highlighted Evogliptin's high selectivity for DPP-4, with a selectivity of over 6,000-fold compared to the related enzymes DPP-8 and DPP-9, which is a critical factor in its safety profile.[2][4]





Click to download full resolution via product page

**Caption:** Mechanism of action of Evogliptin via DPP-4 inhibition.



### **Pharmacokinetics and Metabolism in Animal Models**

Pharmacokinetic profiles of Evogliptin have been characterized in rats and dogs, demonstrating its absorption, distribution, metabolism, and excretion (ADME) properties.

**Data Presentation** 

| Parameter                   | Male Rats (30<br>mg/kg, oral) | Male Dogs (10<br>mg/kg, oral) | Reference |
|-----------------------------|-------------------------------|-------------------------------|-----------|
| Cmax (ng eq./mL)            | 2308.69                       | -                             | [6]       |
| tmax (h)                    | 3.3                           | -                             | [6]       |
| Terminal Half-life (h)      | 94                            | -                             | [6]       |
| AUC0-last (ng·h/mL)         | 33,300                        | -                             | [6]       |
| Total Excretion (168h)      | 96.7%                         | 96.8%                         | [7][8]    |
| Urinary Excretion<br>(168h) | 29.7%                         | 43.3%                         | [7][8]    |
| Fecal Excretion (168h)      | 66.5%                         | 53.5%                         | [7][8]    |

Note: Cmax, tmax, and AUC data for dogs were not available in the provided search results.

### **Experimental Protocols**

Absorption, Metabolism, and Excretion Study in Rats and Dogs[7][8]

- Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.
- Drug Administration: A single oral dose of [14C]-labeled **Evogliptin tartrate** was administered. The dosage was 30 mg/kg for rats and 10 mg/kg for dogs.
- Sample Collection: Plasma, urine, and feces were collected at predetermined intervals up to 168 hours post-administration. Expired air was also collected to measure radioactivity.



- Analysis: Total radioactivity in the collected samples was measured. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were employed to separate and identify Evogliptin and its metabolites.
- Data Interpretation: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles. The percentage of the administered dose excreted via urine and feces was determined by analyzing the radioactivity in the collected samples.



Click to download full resolution via product page

Caption: Experimental workflow for ADME studies in animal models.

## **Efficacy in Animal Models of Diabetes**

Evogliptin has demonstrated significant and sustained hypoglycemic effects in various rodent models of type 2 diabetes.

#### **Data Presentation**



| Animal Model                                  | Treatment                                             | Key Findings                                                                                                                                                                      | Reference |
|-----------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| HFD/STZ-induced<br>diabetic mice              | Evogliptin (100, 300<br>mg/kg daily for 10<br>weeks)  | Dose-dependent decrease in 6-hour fasted blood glucose. Significant reduction in HbA1c at 300 mg/kg. Improved glucose intolerance and insulin resistance.                         | [1]       |
| db/db mice                                    | Evogliptin in combination with Pioglitazone (2 weeks) | Further decrease in fasting and fed blood glucose compared to monotherapy. Significant reduction in plasma glucagon. Synergistically enhanced glucose utilization in HepG2 cells. | [9]       |
| High-fat diet (HFD)-<br>fed mice (Prevention) | Evogliptin (16 weeks)                                 | Preserved insulin sensitivity. Drastically suppressed hepatic lipid accumulation. Reduced hepatic expression of Srebf1 (lipogenesis factor).                                      | [10]      |
| HFD-fed obese rats<br>(Treatment)             | Evogliptin (14 weeks)                                 | Completely resolved hepatic lipid accumulation and liver damage. Reduced plasma non-esterified fatty acids, improving insulin resistance.                                         | [10]      |



## **Experimental Protocols**

Efficacy Study in High-Fat Diet/Streptozotocin (HFD/STZ) Mice[1]

- Animal Model: Male ICR mice (four weeks old) were used.
- Induction of Diabetes: Mice were fed a high-fat diet to induce insulin resistance.
   Subsequently, a low dose of streptozotocin (STZ) was administered to induce partial β-cell destruction, mimicking the pathophysiology of T2DM.
- Drug Administration: **Evogliptin tartrate** (e.g., 100 and 300 mg/kg) was administered orally once daily for a specified period (e.g., 10 weeks). A control group received a vehicle.
- Efficacy Endpoints:
  - Blood Glucose: Fasting and/or random blood glucose levels were measured regularly (e.g., weekly).
  - HbA1c: Glycated hemoglobin was measured at the end of the study to assess long-term glycemic control.
  - Oral Glucose Tolerance Test (OGTT): An OGTT was performed to evaluate improvements in glucose tolerance.
  - Insulin Resistance: HOMA-IR or other indices were calculated to assess changes in insulin sensitivity.
- Statistical Analysis: Data from treatment groups were compared to the diabetic control group to determine statistical significance.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]







- 3. Evogliptin tartrate a new drug of dpp-4 inhibitor [wisdomlib.org]
- 4. alkemlabs.com [alkemlabs.com]
- 5. The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Absorption, metabolism, and excretion of [14C]evogliptin tartrate in male rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. Additive effects of evogliptin in combination with pioglitazone on fasting glucose control through direct and indirect hepatic effects in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention and treatment effect of evogliptin on hepatic steatosis in high-fat-fed animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Investigations of Evogliptin Tartrate in Animal Models of Diabetes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601472#preclinical-investigations-of-evogliptin-tartrate-in-animal-models-of-diabetes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com